molecular formula C16H16ClFN2O3S B3534824 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide

Cat. No.: B3534824
M. Wt: 370.8 g/mol
InChI Key: YMEKYOWXSNGCKA-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro, methyl, and methylsulfonyl group attached to an aniline ring, and a fluorophenyl group attached to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the aniline derivative: The starting material, 3-chloro-4-methylaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-chloro-4-methyl-N-methylsulfonylaniline.

    Acetamide formation: The intermediate is then reacted with 3-fluorophenylacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity, as well as scaling up the reactions to industrial quantities. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the aniline ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chloro group on the aniline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The molecular targets could include receptors, enzymes, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide: Similar structure but with a different substituent on the phenyl ring.

    2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom.

Uniqueness

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide is unique due to the specific combination of substituents on the aniline and phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-11-6-7-14(9-15(11)17)20(24(2,22)23)10-16(21)19-13-5-3-4-12(18)8-13/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEKYOWXSNGCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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